Tris(2-cyanoethyl)amine
Description
Tris(2-cyanoethyl)amine is a useful research compound. Its molecular formula is C9H12N4 and its molecular weight is 176.22 g/mol. The purity is usually 95%.
The exact mass of the compound Propanenitrile, 3,3',3''-nitrilotris- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61541. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Tris(2-cyanoethyl)amine, also known as 3-[bis(2-cyanoethyl)amino]propanenitrile or Propanenitrile, 3,3’,3’'-nitrilotris-, is a chemical compound with the molecular formula C9H12N4 . It is suggested that the compound may behave as a potential tripodal ligand , indicating that it can bind to a variety of targets, particularly metal ions, in a tridentate manner.
Mode of Action
The orientation of the cyanoethyl groups in the same direction suggests that the compound may interact with its targets through the cyano groups . This interaction could potentially alter the properties of the target, leading to changes in its function or activity.
Biochemical Pathways
Given its potential role as a tripodal ligand , it could be involved in various biochemical processes, particularly those involving metal ions
Result of Action
Its potential role as a tripodal ligand suggests that it could alter the function or activity of its targets, leading to various molecular and cellular effects
Properties
IUPAC Name |
3-[bis(2-cyanoethyl)amino]propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4/c10-4-1-7-13(8-2-5-11)9-3-6-12/h1-3,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYPYNRGACGNNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CCC#N)CCC#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064732 | |
Record name | Propanenitrile, 3,3',3''-nitrilotris- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7064732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7528-78-1 | |
Record name | 3,3′,3′′-Nitrilotris[propanenitrile] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7528-78-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3',3''-Nitrilotripropanenitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007528781 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7528-78-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61541 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanenitrile, 3,3',3''-nitrilotris- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanenitrile, 3,3',3''-nitrilotris- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7064732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(2-cyanoethyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,3',3''-Nitrilotripropanenitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XF7HFR7YMX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the significance of Tris(2-cyanoethyl)amine's structure in coordination chemistry?
A1: this compound (also known as Propanenitrile, 3,3',3''-nitrilotris-) possesses a tripodal structure with three cyanoethyl arms emanating from a central nitrogen atom []. This unique arrangement makes it a potential tripodal ligand, capable of coordinating with metal ions to form stable complexes. [, ] Research has shown its ability to form diverse structures, including a 20-membered macrometallacycle with silver ions []. This highlights its versatility as a building block in supramolecular chemistry and materials science.
Q2: Can this compound be used as a starting material for the synthesis of more complex molecules?
A3: Yes, this compound can be transformed into a variety of tertiary amines through a series of reactions. [] This process begins with selective oxidation, followed by benzoylation and finally, cobalt-catalyzed electrophilic amination with organozinc halides. [] This synthetic route demonstrates the utility of this compound as a versatile precursor for building diverse molecular structures, which could have applications in pharmaceutical and materials chemistry.
Q3: Are there any computational studies on this compound?
A4: While the provided abstracts don't delve into specific computational studies, the structural information gleaned from X-ray analyses [] can be used as a starting point for computational investigations. Future research could employ techniques like density functional theory (DFT) calculations to explore its electronic properties, binding affinities to different metals, and potential reactivity in various chemical environments.
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